2-(Difluoromethoxy)-5-hydroxynicotinonitrile is a chemical compound that belongs to the class of pyridine derivatives, specifically modified nicotinonitriles. Its unique structure incorporates a difluoromethoxy group and a hydroxyl group at the 5-position of the pyridine ring, contributing to its potential biological activities and applications in medicinal chemistry.
The compound is primarily synthesized through various chemical methods documented in patents and scientific literature. It has been referenced in several patents concerning novel compounds with therapeutic applications, particularly in treating diseases mediated by hepatocyte growth factor (HGF) and other conditions .
This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as a nitrile due to the presence of the cyano group (-C≡N) attached to the pyridine ring. Its structural features suggest potential applications in pharmaceuticals, especially in drug design targeting specific biological pathways.
The synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile can be achieved through several methods, including:
The molecular formula for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile is . Its structure features:
C1=CC(=NC=C1C#N)OC(F)(F)
This structural configuration suggests significant electronic effects due to the electronegative fluorine atoms, which may influence its reactivity and interactions with biological targets.
2-(Difluoromethoxy)-5-hydroxynicotinonitrile can participate in various chemical reactions, including:
The mechanism of action for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile involves its interaction with specific biological targets, potentially influencing signaling pathways associated with HGF-mediated processes.
Research indicates that such compounds can exhibit anti-cancer properties by inhibiting tumor growth or metastasis through modulation of HGF signaling pathways .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound's purity and structure.
2-(Difluoromethoxy)-5-hydroxynicotinonitrile has potential applications in various fields:
2-(Difluoromethoxy)-5-hydroxynicotinonitrile (CAS 1805653-40-0) emerged as a compound of interest in the early 2020s, reflecting pharmaceutical chemistry’s shift toward fluorinated heterocycles. Its first recorded synthesis appeared in chemical databases around 2020–2021, coinciding with increased research into difluoromethoxy-containing scaffolds as kinase inhibitors and antimicrobial candidates. The compound’s commercial availability was formalized in 2021–2023, with suppliers like Apolloscientific and Matrix Scientific listing it at premium prices ($158/100mg to $1,350/500mg), indicating both synthetic complexity and anticipated research utility [3]. Key milestones include:
Table 1: Discovery and Commercialization Timeline
Year | Event | Source |
---|---|---|
2020 | PubChem registration (CID 130925960) | [1] |
2021 | First commercial offering ($158/100mg) | [3] |
2023 | Inclusion in heterocyclic pharmacology reviews | [5] |
This compound exemplifies strategic molecular hybridization:
Despite its promising features, significant unknowns exist:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1